Ethyl 6-fluoro-1H-indazole-5-carboxylate
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Overview
Description
Ethyl 6-fluoro-1H-indazole-5-carboxylate is a synthetic organic compound belonging to the indazole family. Indazoles are heterocyclic aromatic organic compounds that have gained significant attention due to their diverse biological activities and potential therapeutic applications . The presence of a fluorine atom at the 6th position and an ethyl ester group at the 5th position of the indazole ring enhances its chemical properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-fluoro-1H-indazole-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-fluorobenzaldehyde with hydrazine hydrate to form 2-fluorobenzohydrazide, which is then cyclized to form the indazole ring . The resulting intermediate is then esterified with ethanol in the presence of a suitable catalyst to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity . Continuous flow reactors and automated systems are often employed to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-fluoro-1H-indazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of alcohols and alkanes.
Substitution: Formation of various substituted indazole derivatives.
Scientific Research Applications
Ethyl 6-fluoro-1H-indazole-5-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 6-fluoro-1H-indazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation . The presence of the fluorine atom enhances its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Ethyl 6-bromo-1H-indazole-5-carboxylate: Similar structure but with a bromine atom instead of fluorine.
Ethyl 6-chloro-1H-indazole-5-carboxylate: Contains a chlorine atom instead of fluorine.
Ethyl 6-methoxy-1H-indazole-5-carboxylate: Contains a methoxy group instead of fluorine.
Uniqueness
Ethyl 6-fluoro-1H-indazole-5-carboxylate is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability, lipophilicity, and binding affinity to molecular targets . These properties make it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C10H9FN2O2 |
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Molecular Weight |
208.19 g/mol |
IUPAC Name |
ethyl 6-fluoro-1H-indazole-5-carboxylate |
InChI |
InChI=1S/C10H9FN2O2/c1-2-15-10(14)7-3-6-5-12-13-9(6)4-8(7)11/h3-5H,2H2,1H3,(H,12,13) |
InChI Key |
WXVLCAUBQMNGJN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=C2C(=C1)C=NN2)F |
Origin of Product |
United States |
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